molecular formula C9H18O B6235587 1-cyclopropylhexan-1-ol CAS No. 65364-55-8

1-cyclopropylhexan-1-ol

Cat. No. B6235587
CAS RN: 65364-55-8
M. Wt: 142.2
InChI Key:
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Description

1-Cyclopropylhexan-1-ol (C6H13OH) is a cyclic alcohol that is used in a variety of scientific research applications. It is a cyclic ether compound with a molecular weight of 117.18 g/mol and a boiling point of 109.3°C. This compound is a colorless liquid with a strong odor and low water solubility. It is a versatile compound that is used in the synthesis of a variety of other compounds, as well as being used as a starting material for the production of polymers.

Scientific Research Applications

1-Cyclopropylhexan-1-ol is used in a variety of scientific research applications. It is used as a starting material for the synthesis of other compounds, such as polymers, dyes, and pharmaceuticals. It is also used in the synthesis of other cyclic ethers and as a solvent in various chemical reactions. Furthermore, 1-cyclopropylhexan-1-ol is used as a reagent in the synthesis of a variety of other compounds, such as cyclic amines, esters, and amides.

Mechanism Of Action

The mechanism of action of 1-cyclopropylhexan-1-ol is not yet fully understood. However, it is believed that the cyclic ether structure of the molecule plays an important role in its reactivity. The cyclic ether structure allows for the formation of multiple hydrogen bonds, which can facilitate the formation of complex reaction intermediates. Furthermore, the presence of the cyclic ether structure allows for the formation of intramolecular hydrogen bonds, which can further increase the reactivity of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-cyclopropylhexan-1-ol are not yet fully understood. However, it is believed that the compound has the potential to interact with a variety of biological molecules. For example, it has been shown to interact with enzymes and proteins, as well as DNA and RNA. Furthermore, 1-cyclopropylhexan-1-ol has been found to be toxic to a variety of organisms, including bacteria, yeast, and mammalian cells.

Advantages And Limitations For Lab Experiments

1-Cyclopropylhexan-1-ol is a versatile compound that can be used in a variety of laboratory experiments. Its low water solubility and strong odor make it an ideal reagent for a variety of reactions. Furthermore, its cyclic ether structure allows for the formation of complex reaction intermediates, making it a useful reagent for the synthesis of a variety of other compounds. However, 1-cyclopropylhexan-1-ol is a toxic compound and should be handled with care.

Future Directions

1-Cyclopropylhexan-1-ol is a versatile compound that has a wide range of potential applications. In the future, further research should be conducted to better understand the biochemical and physiological effects of this compound. Furthermore, research should be conducted to explore the potential for this compound to be used as a starting material for the synthesis of other compounds, such as pharmaceuticals and polymers. Finally, research should be conducted to explore the potential for this compound to be used as a reagent in a variety of other reactions.

Synthesis Methods

The synthesis of 1-cyclopropylhexan-1-ol is typically achieved through a two-step reaction process. The first step involves the reaction of cyclopropyl bromide with sodium hydroxide to form the cyclopropyl alcohol. The second step involves the reaction of the cyclopropyl alcohol with hexanal to form the 1-cyclopropylhexan-1-ol. This reaction is typically conducted in an organic solvent such as ethanol or methanol, using a base catalyst such as sodium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-cyclopropylhexan-1-ol can be achieved through a multi-step process involving the conversion of a starting material to an intermediate, which is then further transformed to the final product.", "Starting Materials": [ "Cyclopropylmethyl bromide", "Sodium hydride", "1-hexene", "Borane", "Hydrogen peroxide", "Sodium hydroxide", "Sulfuric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclopropylmethyl bromide is reacted with sodium hydride to form cyclopropylmethyl carbanion.", "Step 2: The carbanion is then reacted with 1-hexene to form a cyclopropylalkyl intermediate.", "Step 3: The intermediate is then reduced with borane to form a secondary alcohol.", "Step 4: The secondary alcohol is oxidized with hydrogen peroxide in the presence of sodium hydroxide to form a ketone.", "Step 5: The ketone is then reduced with sodium borohydride to form the final product, 1-cyclopropylhexan-1-ol.", "Step 6: The product is purified by extraction with sulfuric acid, followed by washing with sodium chloride and water." ] }

CAS RN

65364-55-8

Product Name

1-cyclopropylhexan-1-ol

Molecular Formula

C9H18O

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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